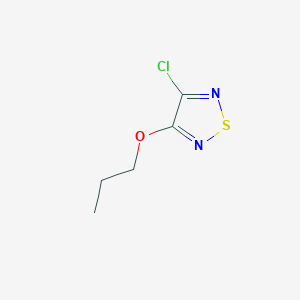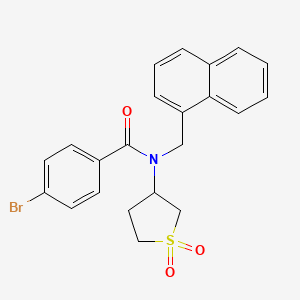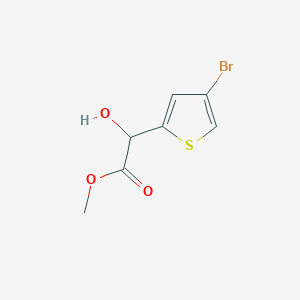![molecular formula C16H10F3N3O4 B12117555 Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy- CAS No. 927993-05-3](/img/structure/B12117555.png)
Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy- is a complex organic compound that features a quinazoline core substituted with an amino group, a trifluoromethyl group, and a hydroxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy- typically involves multi-step organic reactions. . The amino and hydroxy groups are then introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinazoline derivative with a carbonyl group.
Scientific Research Applications
Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its quinazoline core.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy- involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl and amino groups but lacks the quinazoline core.
3-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the amino and quinazoline components.
Uniqueness
Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy- is unique due to its combination of functional groups and the quinazoline core, which confer specific chemical reactivity and biological activity not found in simpler analogs .
Properties
CAS No. |
927993-05-3 |
|---|---|
Molecular Formula |
C16H10F3N3O4 |
Molecular Weight |
365.26 g/mol |
IUPAC Name |
5-[6-amino-4-oxo-2-(trifluoromethyl)quinazolin-3-yl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H10F3N3O4/c17-16(18,19)15-21-11-3-1-7(20)5-9(11)13(24)22(15)8-2-4-12(23)10(6-8)14(25)26/h1-6,23H,20H2,(H,25,26) |
InChI Key |
WTMJPGRRSLNUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)N(C(=N2)C(F)(F)F)C3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(3-Chloro-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12117481.png)
![5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12117483.png)




![2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12117504.png)




![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide](/img/structure/B12117529.png)
![4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12117532.png)
